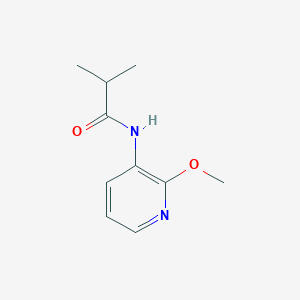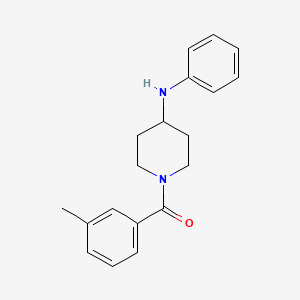
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone, also known as 4-ANPP, is a synthetic compound that belongs to the class of synthetic opioids. It is commonly used as an intermediate in the production of fentanyl and related analogs. Due to its potent analgesic properties, 4-ANPP has gained significant attention in the scientific community.
Mécanisme D'action
The mechanism of action of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone involves binding to the mu-opioid receptor and activating downstream signaling pathways. This leads to a decrease in the perception of pain and an increase in pain tolerance. Additionally, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have other biochemical and physiological effects. It has been found to have antitussive properties, which may make it useful in the treatment of cough. Additionally, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have sedative effects, which may contribute to its analgesic properties. However, the sedative effects may also limit its clinical use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for the study of opioid receptor signaling pathways and the development of new analgesic drugs. However, one limitation of using (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone is its potential for abuse and addiction. Therefore, caution should be taken when handling and studying this compound.
Orientations Futures
There are several future directions for the study of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. One area of research is the development of new analgesic drugs based on the structure of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. Furthermore, the potential for abuse and addiction should be further investigated to ensure the safe use of this compound in clinical settings.
Conclusion
In conclusion, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone is a synthetic compound with potent analgesic properties. Its high potency and selectivity for the mu-opioid receptor make it a promising candidate for the development of new analgesic drugs. However, caution should be taken when handling and studying this compound due to its potential for abuse and addiction. Further research is needed to fully understand the biochemical and physiological effects of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone and to develop safe and effective clinical applications.
Méthodes De Synthèse
The synthesis of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone involves the reaction of 4-chlorobutyryl chloride with aniline in the presence of a base to form 4-anilinopiperidine. This intermediate is then reacted with 3-methylbenzaldehyde in the presence of a reducing agent to form (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. The synthesis method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been extensively studied for its potential use as an analgesic agent. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Furthermore, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been found to have a longer duration of action and greater potency than morphine. These properties make it a promising candidate for the development of new analgesic drugs.
Propriétés
IUPAC Name |
(4-anilinopiperidin-1-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-6-5-7-16(14-15)19(22)21-12-10-18(11-13-21)20-17-8-3-2-4-9-17/h2-9,14,18,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHZJYNUSTOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


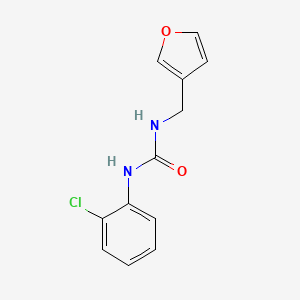
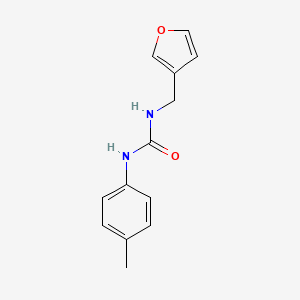


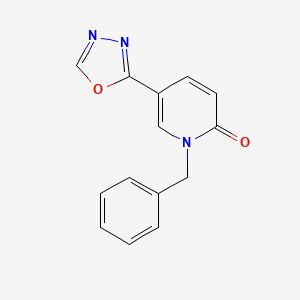
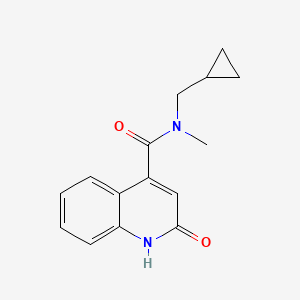
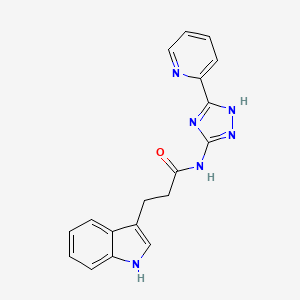
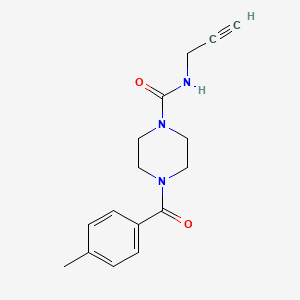
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)

![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)
